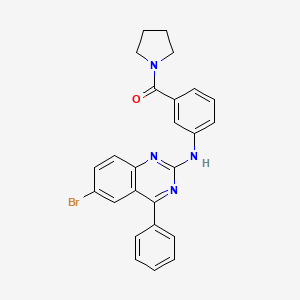
4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride is a chemical compound with the CAS Number: 2230807-26-6 . It has a molecular weight of 250.65 . The IUPAC name for this compound is this compound . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3N2.ClH/c1-9(15,10(11,12)13)8-4-2-7(6-14)3-5-8;/h2-5H,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder . It is stored at 4 degrees Celsius .科学的研究の応用
Synthesis and Chemical Reactions
Compounds like 4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride are often synthesized as intermediates for further chemical reactions. For instance, benzonitriles and trifluoromethyl groups are common in the synthesis of pharmaceuticals and agrochemicals due to their ability to improve bioavailability and metabolic stability (Zhang Tong-bin, 2012). The presence of an amino group further indicates potential for coupling reactions or as precursors in the synthesis of heterocyclic compounds, which are core structures in many drugs.
Drug Discovery and Development
Functional groups present in the compound suggest its potential utility in drug discovery and development. Trifluoromethylated compounds, in particular, are known for their pharmacological properties, including enhanced lipophilicity and metabolic stability, making them valuable in the design of new therapeutic agents. Benzonitrile derivatives have been explored for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties (M. Hranjec et al., 2012).
Material Science
In material science, the electronic properties of benzonitrile derivatives can be exploited in the design of novel organic semiconductors and photovoltaic materials. The incorporation of trifluoromethyl groups can significantly alter the electronic characteristics of these compounds, enhancing their utility in organic electronics and as components in solar cells (Seonju Jeong et al., 2011).
Analytical and Environmental Chemistry
Derivatives of benzonitrile and trifluoromethyl compounds are also important in analytical chemistry as reagents or standards for chemical analysis. Their distinctive chemical properties can be utilized in the development of novel analytical methods for the detection of biological or environmental samples. Furthermore, the environmental fate and behavior of such compounds are subjects of study in environmental chemistry, especially given the persistence and potential bioaccumulative nature of fluorinated compounds (Wenna Huang et al., 2014).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-(2-amino-1,1,1-trifluoropropan-2-yl)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2.ClH/c1-9(15,10(11,12)13)8-4-2-7(6-14)3-5-8;/h2-5H,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKMUFQBUYLEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2822335.png)
![N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2822337.png)
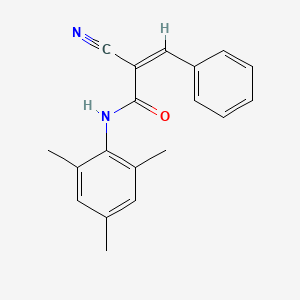
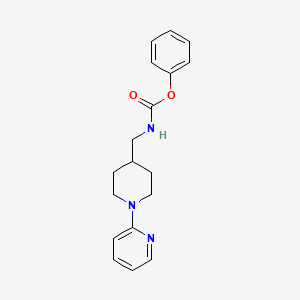
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2822341.png)
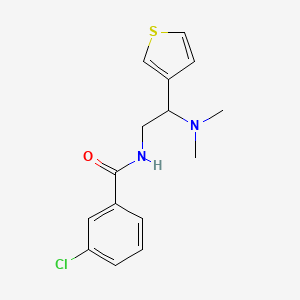
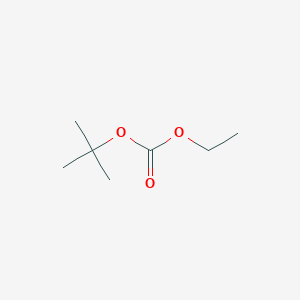
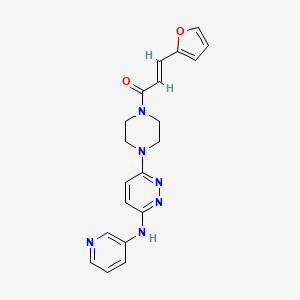
![4-(2-Ethoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2822347.png)
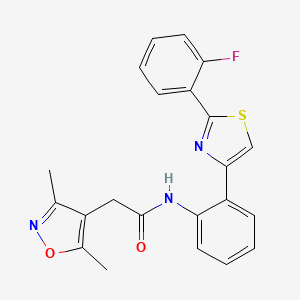
![N-(3-chlorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2822349.png)
![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)

